molecular formula C17H11BrFN5S B2961770 7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-42-8

7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2961770
CAS No.: 863460-42-8
M. Wt: 416.27
InChI Key: WOVKIAJZXSCBKB-UHFFFAOYSA-N
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Description

7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative with a molecular formula of C₁₈H₁₃BrFN₅S and a molecular weight of 430.3 g/mol . Its structure features:

  • A 4-fluorophenyl group at position 3, enhancing metabolic stability through fluorine’s electronegativity.

Properties

IUPAC Name

7-[(4-bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVKIAJZXSCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including the presence of bromine and fluorine substituents, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting key findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrFN4SC_{16}H_{14}BrFN_4S. The compound features a triazolopyrimidine core which is known for its versatility in biological applications. The structural attributes are summarized in the following table:

Attribute Details
Molecular Formula C16H14BrFN4SC_{16}H_{14}BrFN_4S
Core Structure Triazolopyrimidine
Substituents 4-bromobenzylthio and 4-fluorophenyl

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the presence of the bromobenzyl and fluorophenyl groups enhances its antibacterial potency.

  • Case Study : A recent study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) ranging from 0.8 to 6.25 µg/mL against common pathogens such as E. coli and S. aureus .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cellular processes. For instance, it has shown promise as an inhibitor of certain kinases and phosphatases.

  • Research Findings : Inhibition assays indicated that the compound could modulate enzyme activity significantly, potentially altering cellular signaling pathways .

Antitumor Activity

Research into the antitumor effects of this compound has yielded promising results. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

  • Case Study : A study reported that the compound displayed significant growth inhibition in HeLa cells with an IC50 value indicating effective cytotoxicity .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Receptor Modulation : Interactions with specific receptors may lead to downstream effects affecting cell proliferation and survival.
  • Enzyme Interaction : The unique structure allows for binding to active sites of enzymes, inhibiting their function and altering metabolic pathways.

Future Directions

Continued research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : To optimize the compound for enhanced activity and reduced toxicity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Triazolopyrimidines exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Position 3 Substitutions
  • 3-(4-Fluorophenyl) vs. 3-(4-Fluorobenzyl): Target Compound: 3-(4-Fluorophenyl) group allows planar aromatic interactions.
  • 3-(4-Methoxyphenyl) :

    • : 3-(4-Methoxyphenyl) in 7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-triazolopyrimidine enhances electron-donating properties, which may alter receptor binding compared to fluorine’s electron-withdrawing effects .
Position 7 Substitutions
  • 4-Bromobenzylthio vs. 3-Fluorobenzylthio: Target Compound: Bromine’s bulk may improve hydrophobic interactions in binding pockets.
  • Piperazine and Benzoxazole Derivatives :

    • and : Compounds like 3-benzyl-7-(piperazin-1-yl)-triazolopyrimidine () and benzoxazolylthio derivatives () highlight the role of nitrogen-rich substituents in enhancing solubility or π-π stacking .
Position 5 Modifications
  • Propylthio Groups (Ticagrelor Analogues) :
    • and : Ticagrelor (a P2Y₁₂ inhibitor) features a 5-(propylthio) group critical for antiplatelet activity. The target compound lacks this substitution, suggesting divergent pharmacological targets .

Pharmacological Activities of Structural Analogs

Compound Substituents (Position 3/7) Key Activity Reference
Vipadenant () 3-(4-Amino-3-methylbenzyl), 7-(furan) Adenosine receptor antagonist
Ticagrelor () Cyclopentyltriol, 5-(propylthio) Antiplatelet (P2Y₁₂ inhibition)
9b () 7-(Benzoxazolylthio), 3-benzyl EZH2/HDAC dual inhibition
7-Chloro derivative () 3-(4-Methoxybenzylamino), 7-Cl Antimycobacterial

Key Observations :

  • Halogen Effects : Bromine (target compound) vs. chlorine () may alter lipophilicity and target engagement.
  • Aromatic vs. Aliphatic Substituents : Piperazine () or morpholine () at position 7 improves water solubility, whereas benzylthio groups favor membrane permeability.

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